molecular formula C6H5FN2O2 B15055717 4-Fluoro-3-methyl-5-nitropyridine

4-Fluoro-3-methyl-5-nitropyridine

Cat. No.: B15055717
M. Wt: 156.11 g/mol
InChI Key: TULRLSHMXJHLLW-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-5-nitropyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-5-nitropyridine typically involves the nitration of 4-fluoro-3-methylpyridine. This can be achieved using dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water . Another method involves the use of sodium methoxide and palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve continuous flow synthesis techniques to ensure high yields and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Fluoride anions in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: 4-Fluoro-3-methylpyridine.

    Reduction: 4-Fluoro-3-methyl-5-aminopyridine.

    Oxidation: 4-Fluoro-3-carboxy-5-nitropyridine.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-5-nitropyridine involves its interaction with various molecular targets. The fluorine atom’s high electronegativity and the nitro group’s electron-withdrawing properties make the compound highly reactive. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and reduction . The compound’s effects are mediated through its interaction with specific enzymes and receptors, altering their activity and leading to the desired chemical or biological outcome.

Comparison with Similar Compounds

  • 4-Fluoro-3-nitropyridine
  • 3-Fluoro-4-methyl-5-nitropyridine
  • 4-Fluoro-2-methyl-5-nitropyridine

Comparison: 4-Fluoro-3-methyl-5-nitropyridine is unique due to the specific positioning of the fluorine, methyl, and nitro groups on the pyridine ring. . The presence of the methyl group at the 3-position and the nitro group at the 5-position provides distinct chemical properties that can be exploited in various synthetic and industrial processes.

Properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

4-fluoro-3-methyl-5-nitropyridine

InChI

InChI=1S/C6H5FN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3

InChI Key

TULRLSHMXJHLLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1F)[N+](=O)[O-]

Origin of Product

United States

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